

TDI-11055 target engagement and binding affinity

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Compound of Interest

Compound Name: TDI-11055

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An In-Depth Technical Guide to the Target Engagement and Binding Affinity of **TDI-11055**

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-11055 is a potent, selective, and orally bioavailable small-molecule inhibitor targeting the YEATS domain of the Eleven-nineteen leukemia (ENL) protein.[1][2] ENL is an epigenetic reader protein that plays a critical role in driving oncogenic transcriptional programs in specific subsets of acute myeloid leukemia (AML), particularly those with MLL-rearrangements (MLL-r) or NPM1 mutations.[1][3][4] **TDI-11055** functions by competitively blocking the interaction between the ENL YEATS domain and acylated histones, thereby displacing ENL from chromatin and suppressing the expression of key leukemogenic genes.[1][2][5] This guide provides a comprehensive overview of the quantitative binding data, experimental methodologies, and the mechanism of action of **TDI-11055**.

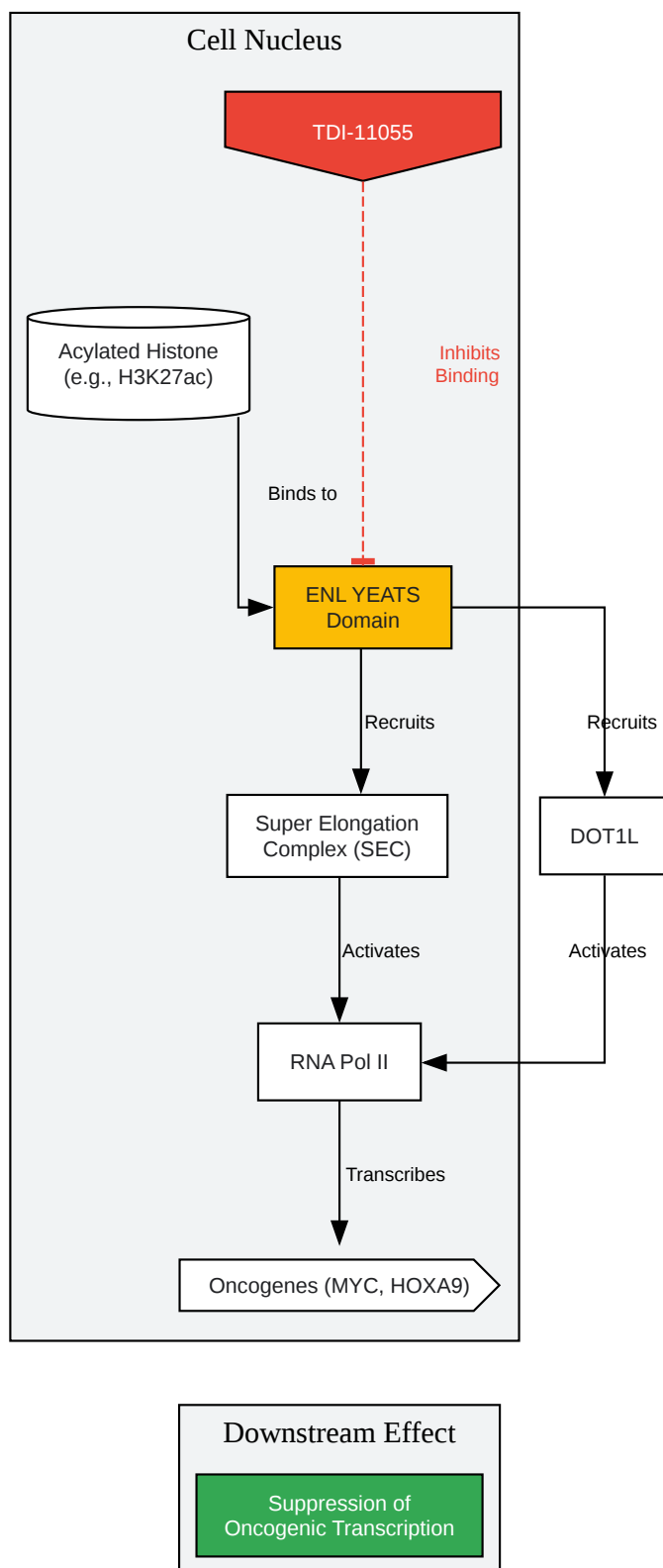
Mechanism of Action: Signaling Pathway

The ENL protein is a transcriptional co-activator that recognizes and binds to acetylated lysine residues on histone tails via its YEATS domain.[3] This "reading" of the epigenetic mark anchors ENL to chromatin at active gene promoters. Once bound, ENL recruits critical transcriptional machinery, including the Super Elongation Complex (SEC) and the histone methyltransferase DOT1L.[3] This complex then promotes transcriptional elongation by RNA

Polymerase II, leading to the expression of genes essential for leukemia maintenance, such as MYC and the HOXA gene cluster.[\[1\]](#)[\[3\]](#)

TDI-11055 directly binds to the acyl-lysine binding pocket within the ENL YEATS domain.[\[1\]](#)[\[4\]](#)

This action competitively inhibits the reader function of ENL, preventing it from binding to acetylated histones. Consequently, **TDI-11055** treatment leads to the rapid displacement of ENL and its associated complexes from chromatin, which in turn suppresses the oncogenic gene expression program and impairs cancer cell proliferation.[\[1\]](#)[\[2\]](#)[\[3\]](#)



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Caption: Mechanism of action of **TDI-11055** in inhibiting the ENL-mediated oncogenic signaling pathway.

Quantitative Data: Binding Affinity and Cellular Potency

The binding affinity and inhibitory activity of **TDI-11055** have been quantified using various biochemical and cellular assays. The data demonstrates high potency and selectivity for the ENL YEATS domain.

Table 1: In Vitro Binding Affinity and Inhibitory Activity

Assay Type	Target Protein	Parameter	Value	Reference(s)
TR-FRET	ENL YEATS	IC ₅₀	0.05 μM	[1][4][6]
TR-FRET	AF9 YEATS	IC ₅₀	0.07 μM	[1][4][6]
TR-FRET	GAS41 YEATS	IC ₅₀	>100 μM	[1][4][6]
TR-FRET	YEATS2 YEATS	IC ₅₀	>100 μM	[1][4][6]
Isothermal Titration Calorimetry (ITC)	ENL YEATS (wildtype)	K _d	119 nM (0.12 μM)	[1][3][6]
Isothermal Titration Calorimetry (ITC)	ENL YEATS (wildtype)	K _d	0.15 μM	[4]
Isothermal Titration Calorimetry (ITC)	ENL YEATS (deletion mutant)	K _d	0.51 μM	[4]

Table 2: Cellular Target Engagement and Anti-proliferative Activity

Assay Type	Cell Line	Parameter	Value	Reference(s)
8-Day Cell Viability	MV4;11 (MLL-r AML)	IC ₅₀	0.10 µM	[3]
Cellular Thermal Shift Assay (CETSA)	MOLM-13 (MLL-r AML)	Target Engagement	Stabilizes ENL	[1][4][6]
Cellular Thermal Shift Assay (CETSA)	MOLM-13 (MLL-r AML)	Target Engagement	No stabilization of GAS41 or YEATS2	[1][4][6]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize **TDI-11055** are outlined below.

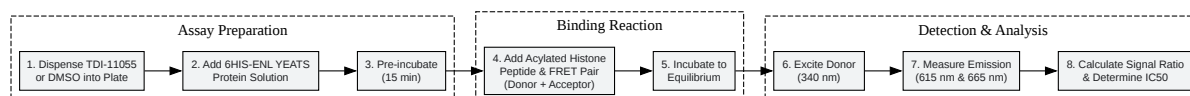
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay was used to quantify the ability of **TDI-11055** to disrupt the interaction between the ENL YEATS domain and an acylated histone peptide.[1][4] The TR-FRET method was chosen to avoid potential assay interference that can be caused by Ni-metal chelation in other common assay formats like AlphaScreen.[3]

Protocol Workflow:

- **Compound Dispensing:** A solution of **TDI-11055** at various concentrations or a DMSO control is dispensed into assay plates.
- **Protein Incubation:** A solution containing 6HIS-tagged ENL YEATS domain protein is added to the plates and pre-incubated with the compound for 15 minutes to allow for binding.[1]
- **Peptide Addition:** An acylated histone H3 peptide, along with donor (e.g., Europium-labeled antibody) and acceptor (e.g., ULIGHT-streptavidin) fluorophores, is added to the mixture.

- **Signal Detection:** The plate is incubated to allow the protein-peptide interaction to reach equilibrium. A TR-FRET-enabled plate reader excites the donor fluorophore at 320 or 340 nm.
- **Data Analysis:** If the YEATS domain and histone peptide are interacting, the donor and acceptor are in close proximity, and energy transfer occurs, resulting in a signal at 665 nm.[7] The ratio of acceptor to donor emission is calculated. Inhibition by **TDI-11055** disrupts this interaction, leading to a decrease in the TR-FRET signal. IC₅₀ values are determined from the dose-response curve.



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Caption: Workflow for the TR-FRET assay to measure inhibition of ENL YEATS-histone interaction.

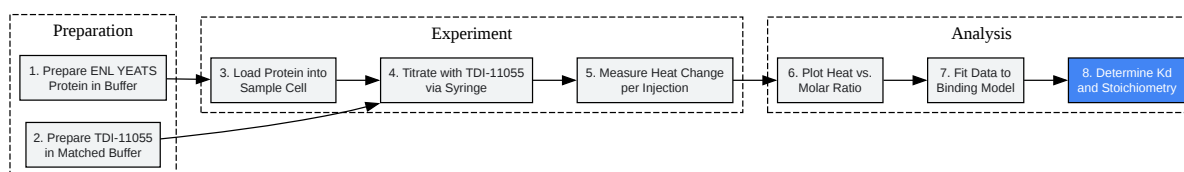
Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes associated with a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and other thermodynamic parameters. This method confirmed the direct binding of **TDI-11055** to the ENL YEATS domain.[1][6]

Protocol Workflow:

- **Sample Preparation:** The recombinant ENL YEATS protein is extensively dialyzed against the ITC buffer.[8] **TDI-11055** is dissolved in DMSO and then diluted into the same ITC buffer to ensure solvent matching.[8]
- **Loading:** The ENL YEATS protein solution is loaded into the sample cell of the calorimeter. The **TDI-11055** solution is loaded into the titration syringe.

- **Titration:** Small aliquots of the **TDI-11055** solution are injected into the protein solution at regular intervals.
- **Heat Measurement:** The instrument measures the minute heat changes (either released or absorbed) that occur upon each injection as the compound binds to the protein.
- **Data Analysis:** The heat change per injection is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a model to calculate the K_d and stoichiometry. For **TDI-11055**, the data confirmed a 1:1 binding stoichiometry with the ENL YEATS domain.^{[1][8][9]}



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Caption: Workflow for Isothermal Titration Calorimetry (ITC) to determine direct binding affinity.

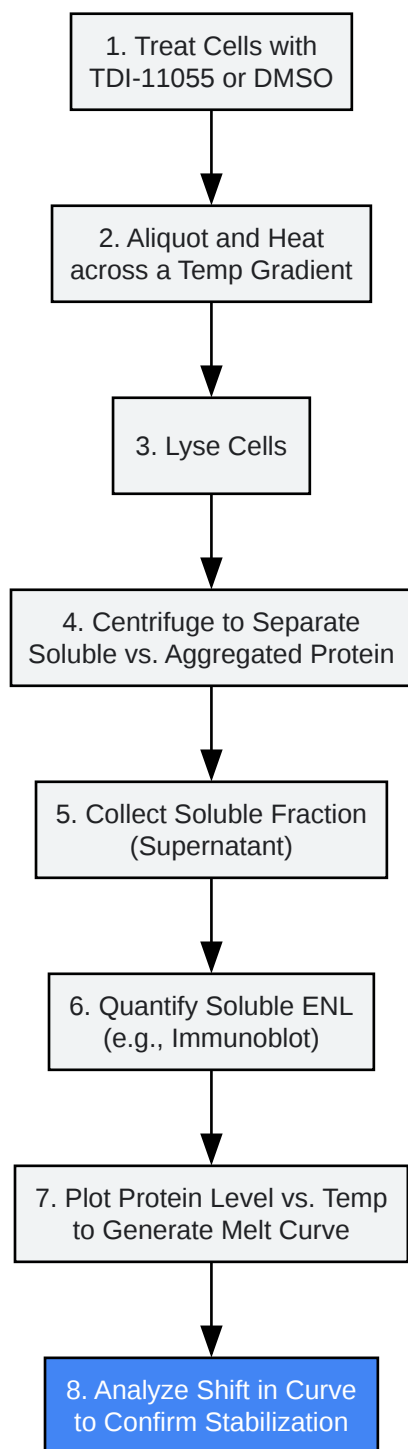
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment.^[10] The principle is that when a ligand binds to its target protein, the protein becomes more stable and resistant to heat-induced denaturation. This assay was used to confirm that **TDI-11055** selectively binds to and stabilizes the ENL protein inside human leukemia cells.^{[1][6]}

Protocol Workflow:

- **Cell Treatment:** Human leukemia cells (e.g., MOLM-13) are treated with either **TDI-11055** (e.g., 5 μ M) or a DMSO vehicle control and incubated for 1 hour.^[8]

- Thermal Challenge: The treated cell suspensions are divided into aliquots and heated at a range of increasing temperatures for 3 minutes using a thermocycler.[\[11\]](#)
- Cell Lysis: The cells are lysed to release their protein contents.
- Separation of Fractions: The lysates are centrifuged at high speed to separate the soluble, non-denatured proteins (supernatant) from the aggregated, denatured proteins (pellet).
- Quantification: The amount of soluble ENL protein remaining in the supernatant at each temperature is quantified by immunoblotting (Western blot).[\[1\]](#)
- Data Analysis: The band intensities are quantified and plotted against temperature. A "melt curve" is generated, and a rightward shift in the curve for the **TDI-11055**-treated cells compared to the DMSO control indicates stabilization of the target protein, confirming cellular engagement. **TDI-11055** was shown to stabilize ENL, but not the related YEATS domain proteins GAS41 or YEATS2.[\[1\]](#)[\[4\]](#)[\[6\]](#)



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in vivo.

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